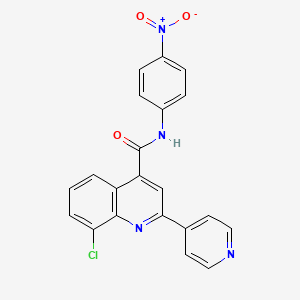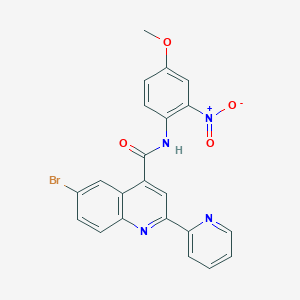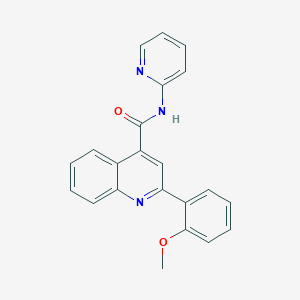
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
Descripción general
Descripción
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a dimethoxyphenyl group, and a quinolinecarboxamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, 3,4-dimethoxybenzaldehyde, and quinolinecarboxylic acid. The synthetic route may involve:
Formation of Adamantyl Intermediate: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dimethoxyphenyl Group: The functionalized adamantane is then coupled with 3,4-dimethoxybenzaldehyde through a condensation reaction, often using a catalyst like p-toluenesulfonic acid.
Quinolinecarboxamide Formation: The resulting intermediate is then reacted with quinolinecarboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid adamantyl group and aromatic rings.
Mecanismo De Acción
The mechanism of action of N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The quinolinecarboxamide moiety may interact with nucleic acids or enzymes, potentially inhibiting their function. The dimethoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the quinolinecarboxamide moiety.
2-(1-adamantyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide: Similar structure with a different linkage between the adamantyl and dimethoxyphenyl groups.
N-2-adamantyl-2-(2,4-dichlorophenoxy)acetamide: Contains a dichlorophenoxy group instead of a dimethoxyphenyl group.
Uniqueness
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the quinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with nucleic acids and proteins, making it a valuable candidate for drug development and other applications.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-32-25-8-7-18(14-26(25)33-2)24-15-22(21-5-3-4-6-23(21)29-24)28(31)30-27-19-10-16-9-17(12-19)13-20(27)11-16/h3-8,14-17,19-20,27H,9-13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCJXVNVKBTZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4C5CC6CC(C5)CC4C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4160521.png)

![6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4160535.png)
![8-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160536.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-bromo-2-(4-pyridinyl)quinoline](/img/structure/B4160545.png)
METHANONE](/img/structure/B4160547.png)
![2-(2,4-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B4160557.png)
![6-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160559.png)
![6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4160562.png)

METHANONE](/img/structure/B4160587.png)
![(1R*,3S*)-N~1~-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N~3~-ethyl-1,2,2-trimethylcyclopentane-1,3-dicarboxamide](/img/structure/B4160593.png)
